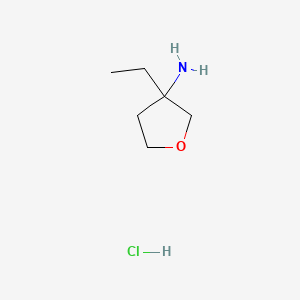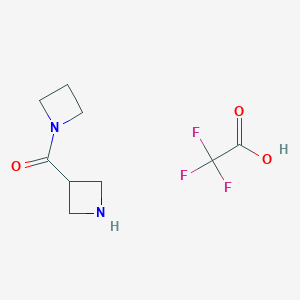
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate
Vue d'ensemble
Description
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate is a heterocyclic compound with an intriguing structure. It combines an azetidine ring (a four-membered saturated heterocycle containing nitrogen) and a methanone group . The trifluoroacetate moiety adds further complexity to its chemical composition.
Synthesis Analysis
The synthetic route for this compound involves several key steps:
- Starting Material : Begin with (N-Boc-azetidin-3-ylidene)acetate , which can be obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
- Aza-Michael Addition : React the starting material with NH-heterocycles (such as amines) to yield the functionalized 3-substituted 3-(acetoxymethyl)azetidines .
- Oxetane Derivatives : Similarly, obtain methyl 2-(oxetan-3-ylidene)acetate and treat it with various (N-Boc-cycloaminyl)amines to produce 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Suzuki–Miyaura Cross-Coupling : Diversify the novel heterocyclic amino acid derivatives by coupling the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Molecular Structure Analysis
The compound’s molecular structure consists of the azetidine ring fused with the methanone group, and the trifluoroacetate substituent. Confirmatory techniques include 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy , as well as HRMS investigations .
Chemical Reactions Analysis
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate may participate in various reactions, including nucleophilic substitutions, ring-opening reactions, and cross-coupling reactions. Its reactivity depends on the specific functional groups attached to the azetidine and methanone moieties.
Physical And Chemical Properties Analysis
- Physical State : Likely a solid at room temperature.
- Melting Point : Determined experimentally.
- Solubility : Solubility in various solvents.
- Stability : Investigate stability under different conditions (e.g., temperature, light, pH).
Applications De Recherche Scientifique
Catalytic Asymmetric Addition
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate and similar compounds have been used in the catalytic asymmetric addition of organozinc reagents to aldehydes. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound with a related azetidine structure, was developed for this purpose. This compound demonstrated high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).
Antileishmanial Activity
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate and its derivatives have also shown potential in medicinal chemistry, particularly as antileishmanial agents. For example, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones displayed significant antileishmanial activity, comparable to clinically used drugs (Singh et al., 2012).
Antibacterial and Antifungal Properties
Compounds based on azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate have been explored for their antimicrobial properties. A novel series of azetidin-2-ones demonstrated considerable antibacterial and antifungal activity, providing evidence of their potential in addressing microbial infections (Adem et al., 2022).
Antimitotic Compounds
Azetidin-2-ones, a structural class related to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been used as bases for antimitotic compounds. These compounds, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, showed promise in cancer research (Twamley et al., 2020).
Enantiodiscrimination in Organic Chemistry
Enantiopure aziridin-2-yl methanols, closely related to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been utilized as sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is significant in organic synthesis and pharmaceutical chemistry (Malinowska et al., 2020).
Synthesis of Pincer Ligands
2-Azetidinones, structurally similar to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been used in the synthesis of pincer ligands. These compounds have shown promise in forming complexes with metals like osmium, which are important in catalysis and materials science (Casarrubios et al., 2015).
Safety And Hazards
- Toxicity : Assess toxicity based on structural features.
- Handling Precautions : Use appropriate protective equipment.
- Environmental Impact : Consider potential environmental hazards.
Orientations Futures
Research avenues include:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatization : Explore modifications to enhance properties.
- Scale-Up Synthesis : Optimize large-scale production.
Propriétés
IUPAC Name |
azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSPQVLRQGESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



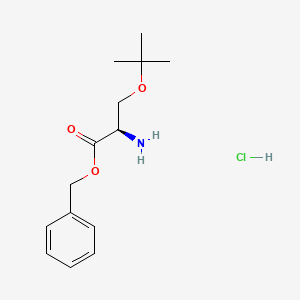
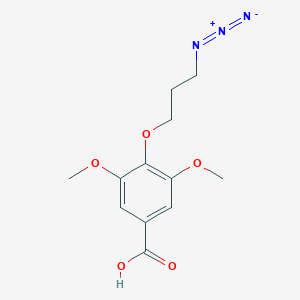
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
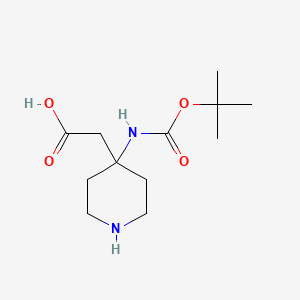
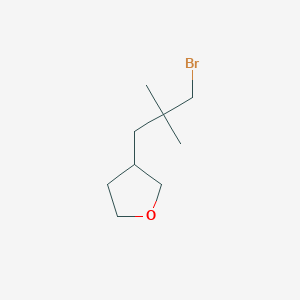
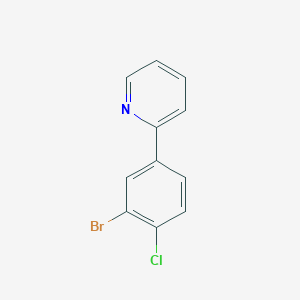


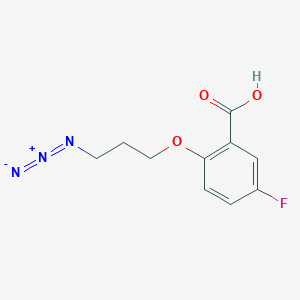
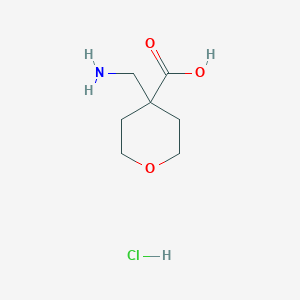
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)


